molecular formula C10H13BrO B12444297 1-(2-Bromoethyl)-4-methoxy-2-methylbenzene CAS No. 30888-96-1

1-(2-Bromoethyl)-4-methoxy-2-methylbenzene

Cat. No.: B12444297
CAS No.: 30888-96-1
M. Wt: 229.11 g/mol
InChI Key: FBVPFTNBGOMNBL-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-4-methoxy-2-methylbenzene is an organic compound with the molecular formula C10H13BrO. It is a derivative of benzene, where the benzene ring is substituted with a bromoethyl group, a methoxy group, and a methyl group. This compound is of interest in organic synthesis and various industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(2-Bromoethyl)-4-methoxy-2-methylbenzene typically involves the bromination of 4-methoxy-2-methylbenzene. One common method includes the following steps:

    Bromination: 4-methoxy-2-methylbenzene is reacted with bromine in the presence of a Lewis acid catalyst such as aluminum bromide or iron bromide. This step introduces the bromoethyl group to the benzene ring.

    Purification: The reaction mixture is then purified using techniques such as distillation or recrystallization to isolate the desired product.

Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2-Bromoethyl)-4-methoxy-2-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides. For example, reacting with sodium methoxide can yield 1-(2-methoxyethyl)-4-methoxy-2-methylbenzene.

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the bromoethyl group to an ethyl group.

Common reagents and conditions used in these reactions include:

    Nucleophiles: Sodium methoxide, ammonia, thiols.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas, palladium catalyst.

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Bromoethyl)-4-methoxy-2-methylbenzene has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific receptors or enzymes.

    Material Science: It is utilized in the production of polymers and other advanced materials with specific properties.

    Biological Studies: Researchers use this compound to study its effects on biological systems, including its potential as an antimicrobial or anticancer agent.

Mechanism of Action

The mechanism of action of 1-(2-Bromoethyl)-4-methoxy-2-methylbenzene involves its interaction with molecular targets such as enzymes or receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition or modification of their function. This interaction can disrupt cellular processes, making the compound useful in medicinal applications.

Comparison with Similar Compounds

1-(2-Bromoethyl)-4-methoxy-2-methylbenzene can be compared with other similar compounds such as:

    1-(2-Bromoethyl)-4-methoxybenzene: Lacks the methyl group, leading to different reactivity and applications.

    1-(2-Bromoethyl)-2-methylbenzene: Lacks the methoxy group, affecting its solubility and chemical behavior.

    1-(2-Bromoethyl)-4-methylbenzene:

Properties

CAS No.

30888-96-1

Molecular Formula

C10H13BrO

Molecular Weight

229.11 g/mol

IUPAC Name

1-(2-bromoethyl)-4-methoxy-2-methylbenzene

InChI

InChI=1S/C10H13BrO/c1-8-7-10(12-2)4-3-9(8)5-6-11/h3-4,7H,5-6H2,1-2H3

InChI Key

FBVPFTNBGOMNBL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)CCBr

Origin of Product

United States

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